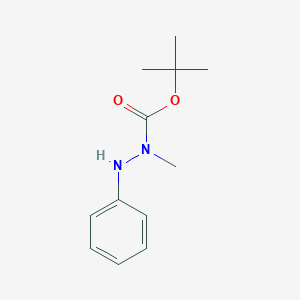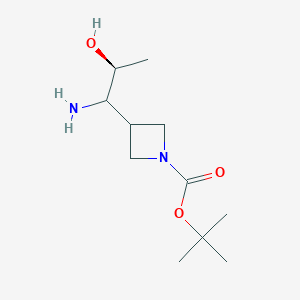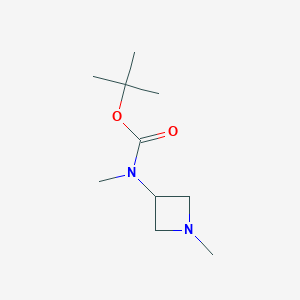
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-methylazetidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl methyl(1-methylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
- tert-Butyl 3-(methylamino)methylazetidine-1-carboxylate
Uniqueness
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is unique due to its specific structure and reactivity. Its azetidine ring and carbamate group confer distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(1-methylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-11(4)7-8/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
KWENMURZWUDKBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


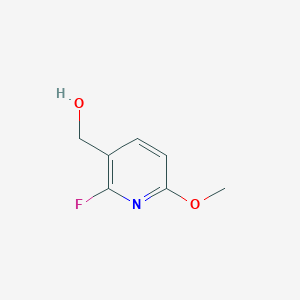
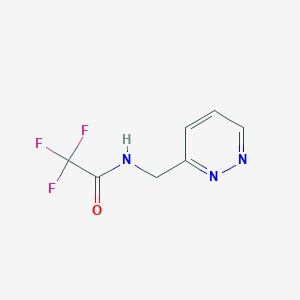
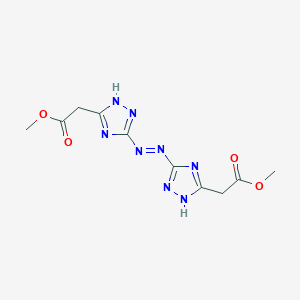
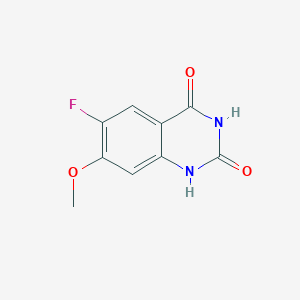

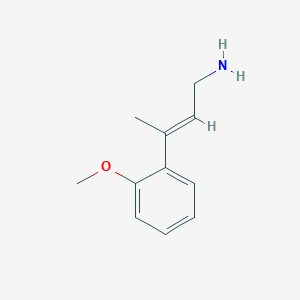
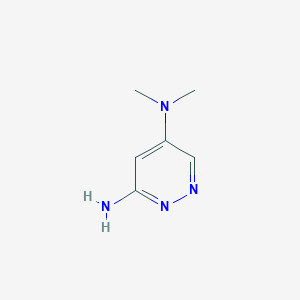
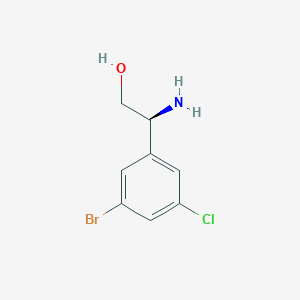
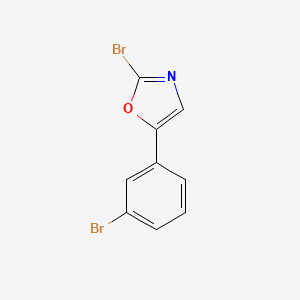
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)

